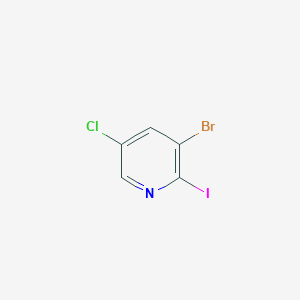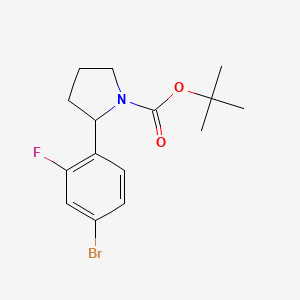
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine
Descripción general
Descripción
This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Asymmetric Syntheses and Catalysis :
- The compound is used in asymmetric syntheses. For example, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved using treatment with s-BuLi/(−)-sparteine, showing solvent dependency and providing high yields with significant enantiomeric excesses in toluene (Wu, Lee, & Beak, 1996).
- The compound plays a role in the lithiation-substitution of N-Boc-2-phenylpyrrolidine, allowing for the creation of pharmaceutically relevant compounds containing a quaternary stereocenter. This process involves optimal lithiation conditions and studies using in situ IR spectroscopy (Sheikh et al., 2012).
Material Science and Luminescent Properties :
- The compound has been used in the synthesis of luminescent materials. For instance, a diboron compound displaying reversible intramolecular C-C bond formation/breaking and color switching was synthesized. The reactions were mediated by an N,C-chelate ligand (Rao et al., 2008).
- The compound is a component in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, contributing to transformations that lead to fluorinated structural derivatives (Kuznecovs et al., 2020).
Pharmacological Synthesis and Reaction Studies :
- In the field of pharmacological synthesis, the compound contributes to the preparation of functionalized oligopyridine ligands bearing accessory pyrromethene-BF2 fluorophores. This synthesis demonstrates the advantages of various protocols adapted for the chemical reactivity of the starting materials (Ulrich & Ziessel, 2004).
Polymer and Co-polymer Synthesis :
- The compound plays a role in the synthesis of polymers and co-polymers. For example, it's used in the synthesis of soluble alternating co-polymers like P-Boc, demonstrating a strategy for developing novel functional materials. Such polymers show potential as efficient and renewable fluoride anion chemosensors (Zhang et al., 2018).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, and other safety-related properties.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas of interest for further study.
Propiedades
IUPAC Name |
tert-butyl 2-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHKVXCTSVSLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



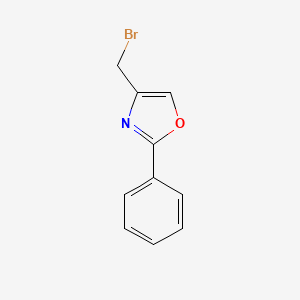
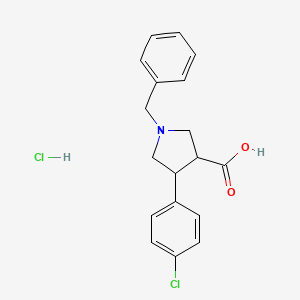
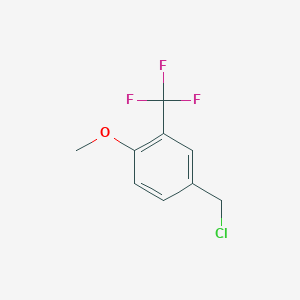
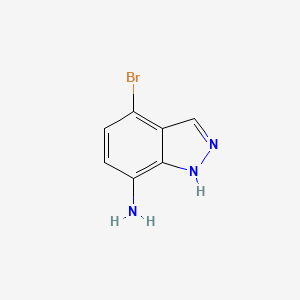
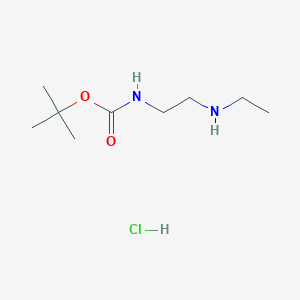
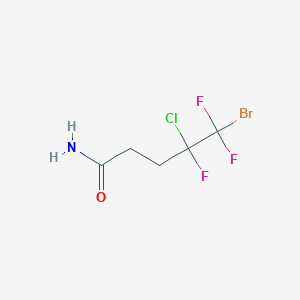
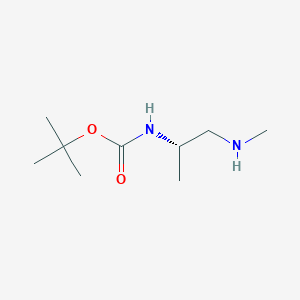
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
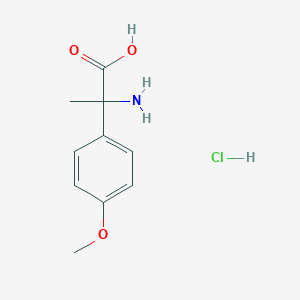
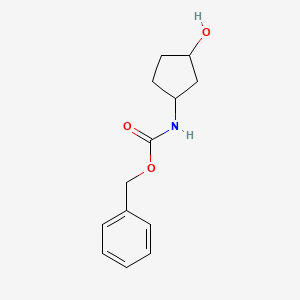
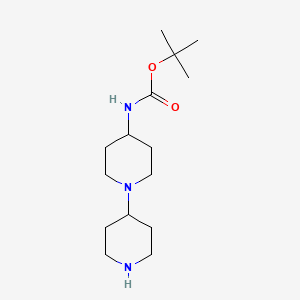
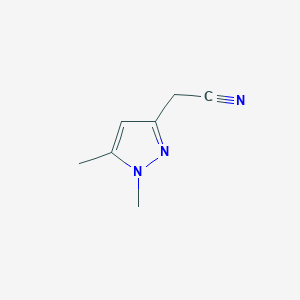
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)
